Cas no 1330766-08-9 (3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane)
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
- MFCD22415201
- DB-365999
- endo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
- exo-3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
- EN300-226749
- AS-34507
- 3-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester
- exo-tert-butyl-8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
- MFCD31697836
- CS-0051504
- SCHEMBL10106246
- 1246947-33-0
- 3-Boc-3-azabicyclo[3.2.1]octan-8-ol
- P20487
- A888191
- 1330766-08-9
- SY344131
- AKOS023787053
- SY045326
- endo-3-Boc-3-azabicyclo[3.2.1]octan-8-ol
- 2101733-97-3
- PB21566
- 3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane
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- MDL: MFCD22415201
- Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3
- InChI Key: XKTZALADSXGEHI-UHFFFAOYSA-N
- SMILES: OC1C2CN(C(=O)OC(C)(C)C)CC1CC2
Computed Properties
- Exact Mass: 227.15214353g/mol
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B663623-10mg |
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663623-50mg |
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B663623-100mg |
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM106493-100mg |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 100mg |
$158 | 2024-08-02 | |
| Chemenu | CM106493-250mg |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 250mg |
$269 | 2024-08-02 | |
| Chemenu | CM106493-5g |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 5g |
$1344 | 2024-08-02 | |
| Chemenu | CM106493-10g |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 10g |
$1859 | 2022-06-13 | |
| Chemenu | CM106493-25g |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 25g |
$3009 | 2022-06-13 | |
| Chemenu | CM106493-50g |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 50g |
$5217 | 2022-06-13 | |
| eNovation Chemicals LLC | D498094-1G |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane |
1330766-08-9 | 97% | 1g |
$305 | 2024-07-21 |
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane Suppliers
3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Comprehensive Overview of 3-Boc-8-Hydroxy-3-Azabicyclo[3.2.1]octane (CAS No. 1330766-08-9)
The compound 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS No. 1330766-08-9) is a bicyclic organic molecule featuring a Boc-protected amine and a hydroxyl group at the 8-position. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and neurotransmitter modulators. Its unique azabicyclo[3.2.1]octane scaffold is increasingly studied for its potential in drug discovery and medicinal chemistry.
Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of bicyclic frameworks like 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane. Researchers are leveraging machine learning algorithms to predict its reactivity and optimize synthetic routes, addressing common queries such as "How to synthesize 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane?" and "What are its applications in peptide mimetics?". The compound’s Boc group also facilitates selective deprotection, a feature highly sought after in parallel synthesis.
From a green chemistry perspective, 1330766-08-9 aligns with the demand for sustainable intermediates. Its synthesis often involves catalysis and atom-efficient protocols, reducing waste generation. This resonates with industry searches like "eco-friendly synthesis of bicyclic amines" and "Boc-protected compounds in green solvents". Additionally, its hydroxyl functionality enables further derivatization, making it a versatile building block for bioconjugation and prodrug development.
The azabicyclo[3.2.1]octane core is structurally analogous to tropane alkaloids, sparking interest in its bioactivity profiles. Studies explore its potential as a scaffold for GPCR ligands, addressing FAQs such as "Can 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane mimic natural alkaloids?" and "What are its pharmacokinetic properties?". Its rigid bicyclic system also enhances metabolic stability, a critical factor in lead optimization.
In analytical chemistry, CAS 1330766-08-9 is characterized by techniques like NMR, HPLC, and mass spectrometry. Users frequently search for "HPLC methods for 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane analysis" or "NMR shifts of azabicyclo derivatives", underscoring the need for robust analytical data. The compound’s chiral centers further necessitate enantioselective synthesis and chiral separation methods.
As the pharmaceutical industry shifts toward fragment-based drug discovery, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane gains traction as a privileged fragment. Its balanced lipophilicity and polar surface area make it suitable for blood-brain barrier penetration studies. Queries like "How to modify 3-azabicyclo[3.2.1]octane for CNS targets?" reflect this niche interest.
In summary, 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (CAS No. 1330766-08-9) exemplifies the intersection of structural complexity and practical utility in modern organic chemistry. Its applications span drug development, catalysis, and sustainable synthesis, answering pressing questions in both academic and industrial research.
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